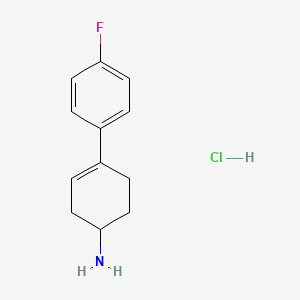
4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride
Übersicht
Beschreibung
4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H15ClFN and its molecular weight is 227.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride is an organic compound notable for its unique structural features, including a cyclohexene ring with a fluorinated phenyl group and an amine functionality. Its molecular formula is C13H16ClFN, and it has a molecular weight of approximately 227.71 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and as an enzyme inhibitor.
The presence of the fluorine atom in the phenyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes. This property is crucial for its effectiveness as a pharmacological agent. The double bond in the cyclohexene ring contributes to its reactivity, potentially influencing its interactions with biological targets.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. Preliminary research indicates that this compound may modulate neurotransmitter systems or inhibit enzymes involved in metabolic pathways.
Antidepressant Potential
Research suggests that compounds with similar structures exhibit antidepressant properties, indicating that 4-(4-Fluorophenyl)cyclohex-3-en-1-amine may also hold therapeutic potential in treating mood disorders.
Enzyme Inhibition
Studies have shown that this compound may interact with various enzymes, potentially leading to inhibition of their activity. Such interactions could elucidate its pharmacological effects and guide further drug development efforts.
Comparative Analysis with Similar Compounds
The uniqueness of 4-(4-Fluorophenyl)cyclohex-3-en-1-amine lies in its combination of structural features. Below is a comparison table highlighting the differences between this compound and structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)cyclohexanone | Contains a carbonyl group instead of an amine | Exhibits different reactivity due to carbonyl presence |
| 4-(Trifluoromethyl)cyclohexanol | Contains a hydroxyl group instead of an amine | Hydroxyl group alters solubility and reactivity |
| 4-(Trifluoromethyl)cyclohexane | Lacks double bond and amine functionality | More saturated structure reduces reactivity |
Case Studies
Several studies have explored the biological activity of compounds related to 4-(4-Fluorophenyl)cyclohex-3-en-1-amine:
- Antimicrobial Activity : Research has indicated that derivatives of this compound demonstrate varying degrees of antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, while showing limited efficacy against Gram-negative strains .
- CYP450 Interactions : The metabolism of this compound may involve cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the pharmacokinetics and pharmacodynamics of therapeutic agents .
- Neurotransmitter Modulation : Compounds structurally related to 4-(4-Fluorophenyl)cyclohex-3-en-1-amine have been studied for their effects on neurotransmitter systems, suggesting potential applications in neuropharmacology .
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)cyclohex-3-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN.ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-3,5-6,12H,4,7-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJXNJFZUNTLGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1N)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















